An In-depth Technical Guide to the Structure and Stereochemistry of (11S,14S)-Cyclo-(L-Trp-L-Phe)
An In-depth Technical Guide to the Structure and Stereochemistry of (11S,14S)-Cyclo-(L-Trp-L-Phe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of naturally occurring compounds with a wide range of biological activities. This technical guide focuses on the structure, stereochemistry, and biological significance of (11S,14S)-Cyclo-(L-Trp-L-Phe), a cyclic dipeptide composed of L-tryptophan and L-phenylalanine. The standard chemical nomenclature for this molecule is (3S,6S)-3-(1H-indol-3-ylmethyl)-6-benzylpiperazine-2,5-dione. This document provides a comprehensive overview of its structural features, stereochemical configuration, and relevant spectroscopic data. Furthermore, it details a representative synthetic protocol and discusses its potential as an antimicrobial agent through the inhibition of bacterial quorum sensing.
Introduction
(3S,6S)-Cyclo-(L-Trp-L-Phe) is a secondary metabolite produced by various microorganisms, including fungi and bacteria.[1] Its rigid cyclic structure, formed by the condensation of L-tryptophan and L-phenylalanine, confers significant enzymatic stability compared to its linear counterparts. This stability, coupled with its diverse biological activities, makes it an attractive scaffold for drug discovery and development. The presence of two aromatic side chains, the indole of tryptophan and the phenyl group of phenylalanine, allows for various non-covalent interactions, which are crucial for its biological function.[1]
Structure and Stereochemistry
The core of (3S,6S)-Cyclo-(L-Trp-L-Phe) is a six-membered diketopiperazine ring. The stereochemistry of this molecule is defined by the chirality of the precursor amino acids.
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Diketopiperazine Ring: The DKP ring is generally not planar and tends to adopt a boat-like conformation to minimize steric hindrance between the two bulky side chains.
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Stereocenters: The use of L-tryptophan and L-phenylalanine as starting materials results in the (S) configuration at both chiral centers, C3 and C6, of the piperazine-2,5-dione ring. The full IUPAC name is (3S,6S)-3-(1H-indol-3-ylmethyl)-6-benzylpiperazine-2,5-dione. The nomenclature (11S, 14S) in the topic title likely refers to a different, less common numbering system.
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Side Chain Conformation: The bulky indolemethyl and benzyl side chains have preferred orientations to minimize steric clash. The conformation is influenced by the solvent and the solid-state packing forces. In solution, there is often an equilibrium between folded and extended conformers.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [2] |
| Molecular Weight | 333.39 g/mol | [2] |
| CAS Number | 82597-82-8 | [2] |
| Appearance | White solid | Chem-Impex |
Quantitative Structural Data
As of the latest literature review, a complete, publicly available crystal structure for (3S,6S)-Cyclo-(L-Trp-L-Phe) has not been deposited in major crystallographic databases. However, the structural parameters can be inferred from closely related cyclic dipeptides. For illustrative purposes, the crystallographic data for a similar compound, Cyclo(L-Phe-L-Pro), is presented below. This data provides insight into the typical bond lengths and angles of the diketopiperazine core.
Representative Crystallographic Data: Cyclo(L-Phe-L-Pro)
Please note: This data is for a related compound and should be used as a reference for the general geometry of the diketopiperazine ring.
| Parameter | Bond Length (Å) / Bond Angle (°) | Torsion Angle (°) |
| N1-C2 | 1.33 | |
| C2-O1 | 1.24 | |
| C2-C3 | 1.52 | |
| C3-N4 | 1.46 | |
| N4-C5 | 1.34 | |
| C5-O2 | 1.23 | |
| C5-C6 | 1.52 | |
| C6-N1 | 1.46 | |
| C6-N1-C2 | 124.5 | |
| N1-C2-C3 | 116.8 | |
| C2-C3-N4 | 110.1 | |
| C3-N4-C5 | 123.9 | |
| N4-C5-C6 | 117.2 | |
| C5-C6-N1 | 110.5 | |
| C6-N1-C2-C3: 10.2 | ||
| N1-C2-C3-N4: -32.5 | ||
| C2-C3-N4-C5: 25.8 | ||
| C3-N4-C5-C6: 11.5 | ||
| N4-C5-C6-N1: -35.2 | ||
| C5-C6-N1-C2: 20.9 |
Data derived from the Cambridge Crystallographic Data Centre (CCDC) entry 620932 for Cyclo(L-Phe-L-Pro).[3]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of (3S,6S)-Cyclo-(L-Trp-L-Phe).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for (3S,6S)-Cyclo-(L-Trp-L-Phe) is not fully reported in the literature. However, based on the known chemical shifts of the constituent amino acids and data from similar cyclic dipeptides, a predicted spectrum can be outlined. The following table presents representative ¹H and ¹³C NMR chemical shifts for the related Cyclo(L-Phe-L-Pro) to provide an expected range for the signals of the phenylalanine moiety and the diketopiperazine ring.[4]
Representative NMR Data for Cyclo(L-Phe-L-Pro) in CDCl₃ [4]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenylalanine Residue | ||
| α-CH | 4.32 (dd, J = 10.4, 3.7 Hz) | 56.31 |
| β-CH₂ | 3.65 (m), 2.84 (dd, J = 14.5, 10.3 Hz) | 36.80 |
| Phenyl C1' | - | 135.77 |
| Phenyl C2'/C6' | 7.25 (d, J = 7.5 Hz) | 129.27 |
| Phenyl C3'/C5' | 7.38 (t, J = 7.3 Hz) | 129.17 |
| Phenyl C4' | 7.31 (t, J = 7.2 Hz) | 127.60 |
| Proline Residue | ||
| α-CH | 4.11 (t, J = 8.1 Hz) | 59.12 |
| β-CH₂ | 2.36 (m), 2.05 (m) | 28.33 |
| γ-CH₂ | 1.95 (m) | 22.51 |
| δ-CH₂ | 3.68 (dt), 3.58 (m) | 45.49 |
| Diketopiperazine Ring | ||
| C=O (Phe) | - | 165.05 |
| C=O (Pro) | - | 169.70 |
| NH (Phe) | 5.92 (s) | - |
For (3S,6S)-Cyclo-(L-Trp-L-Phe), one would expect to see additional signals corresponding to the tryptophan residue, including the characteristic aromatic protons of the indole ring and the protons of the indole NH.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₂₀H₁₉N₃O₂, the expected exact mass is 333.1477. The protonated molecule [M+H]⁺ would be observed at m/z 334.1550.
Experimental Protocols
Representative Synthesis of (3S,6S)-Cyclo-(L-Trp-L-Phe)
The synthesis of diketopiperazines can be achieved through both solution-phase and solid-phase methods. Below is a representative solution-phase synthesis adapted from general procedures for diketopiperazine formation.[5]
Step 1: Synthesis of the Linear Dipeptide
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To a solution of N-Boc-L-Tryptophan (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) at 0 °C.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
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Filter the reaction mixture to remove the dicyclohexylurea byproduct.
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To the filtrate, add L-Phenylalanine methyl ester hydrochloride (1.0 eq) and triethylamine (TEA) (1.2 eq).
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Stir the reaction at room temperature overnight.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected linear dipeptide, Boc-L-Trp-L-Phe-OMe.
Step 2: Deprotection and Cyclization
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Dissolve the protected dipeptide in a 4M solution of HCl in dioxane to remove the Boc protecting group. Stir at room temperature for 1-2 hours.
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Remove the solvent under reduced pressure to obtain the dipeptide methyl ester hydrochloride salt.
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Dissolve the salt in a high-boiling point solvent such as toluene or xylene.
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Add a weak base, such as diisopropylethylamine (DIEA), to neutralize the hydrochloride salt.
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Heat the reaction mixture to reflux for 12-24 hours to promote cyclization with the elimination of methanol.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 3: Purification
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
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Combine the fractions containing the pure product and evaporate the solvent to yield (3S,6S)-Cyclo-(L-Trp-L-Phe) as a solid.
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Caption: Workflow for the solution-phase synthesis of Cyclo(L-Trp-L-Phe).
Biological Activity and Signaling Pathways
Cyclic dipeptides containing tryptophan and phenylalanine have been reported to possess a range of biological activities, including antimicrobial, antifungal, and antitumor effects.[6][7] One of the key mechanisms underlying their antimicrobial activity is the inhibition of bacterial quorum sensing (QS).
Inhibition of Quorum Sensing
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. (3S,6S)-Cyclo-(L-Trp-L-Phe) and related compounds can act as antagonists of QS receptors, thereby disrupting these pathogenic processes.[8][9]
A well-studied example is the inhibition of the accessory gene regulator (agr) system in Staphylococcus aureus. The agr system controls the expression of numerous virulence factors. The signaling molecule in this system is an autoinducing peptide (AIP). (3S,6S)-Cyclo-(L-Trp-L-Phe) is thought to competitively bind to the AgrC receptor, preventing the binding of the native AIP and thereby inhibiting the downstream signaling cascade that leads to virulence factor production.[8]
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Caption: Logical diagram of the inhibition of the S. aureus Agr quorum sensing system.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(L-Phe-L-Pro) | C14H16N2O2 | CID 443440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108929315A - Piperazine -2,5- diketone of 3R- indole methyl -6S- methionine modification, synthesis, activity and application - Google Patents [patents.google.com]
- 6. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
